molecular formula C13H14FNO2S B2451499 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 2034289-20-6

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2451499
CAS No.: 2034289-20-6
M. Wt: 267.32
InChI Key: JFHPRZZDYGKXHU-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C13H14FNO2S and its molecular weight is 267.32. The purity is usually 95%.
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Biological Activity

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible therapeutic applications, particularly in the treatment of neurological disorders.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane core with an oxabicyclic structure, which contributes to its distinct physicochemical properties. The presence of a fluorophenyl thioether moiety enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC12H14FNO2S
Molecular Weight253.31 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurological pathways. Preliminary studies suggest that it may act as a modulator of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission, which is beneficial in treating conditions such as anxiety and epilepsy.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines associated with neurological disorders. For instance:

  • Neuroprotective Effects : The compound showed protective effects against oxidative stress-induced cell death in neuronal cell cultures.
  • GABA Receptor Modulation : Electrophysiological studies indicated that the compound enhances GABAergic transmission, leading to increased inhibitory postsynaptic currents.

In Vivo Studies

Animal model studies have been conducted to evaluate the therapeutic potential of this compound:

  • Anxiety Models : In rodent models of anxiety, administration of the compound resulted in reduced anxiety-like behavior, as evidenced by increased time spent in open arms during elevated plus maze tests.
    Study TypeObservation
    Elevated Plus MazeIncreased open arm time
    Forced Swim TestDecreased immobility time
  • Anticonvulsant Activity : The compound was evaluated in seizure models, showing a significant reduction in seizure frequency compared to control groups.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2S/c14-9-1-3-12(4-2-9)18-8-13(16)15-6-11-5-10(15)7-17-11/h1-4,10-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHPRZZDYGKXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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